Einecs 285-863-3

Description

EINECS 285-863-3 is a chemical substance registered under the European Inventory of Existing Commercial Chemical Substances (EINECS). Compounds within the EINECS database are characterized by well-defined chemical structures and are often used as reference points for evaluating physicochemical properties, regulatory compliance, and industrial applications. This compound may belong to a broader class of compounds, such as halogenated organics or surfactants, based on analogous EINECS entries discussed in the evidence (e.g., quaternary ammonium compounds with perfluoroalkenyl chains) .

Properties

CAS No. |

85153-79-3 |

|---|---|

Molecular Formula |

C10H18N2O5S |

Molecular Weight |

278.33 g/mol |

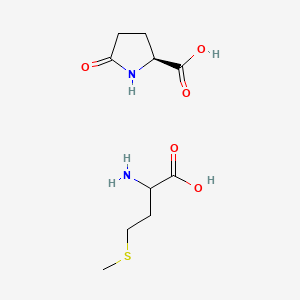

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C5H11NO2S/c7-4-2-1-3(6-4)5(8)9;1-9-3-2-4(6)5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H,2-3,6H2,1H3,(H,7,8)/t3-;/m0./s1 |

InChI Key |

JRRDLLMFFHGUGJ-DFWYDOINSA-N |

Isomeric SMILES |

CSCCC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CSCCC(C(=O)O)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 285-863-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

Einecs 285-863-3 has several scientific research applications across different fields:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on different biological systems.

Medicine: It could be explored for potential therapeutic applications, although specific details are not available.

Comparison with Similar Compounds

Quaternary Ammonium Compounds with Perfluoroalkenyl Chains

EINECS 285-863-3 may share structural similarities with quaternary ammonium compounds such as:

Key Differences :

- Functional Groups : this compound may lack the hydroxyethyl or methyl sulfate groups present in the above analogues, altering solubility and reactivity.

- Chain Length : Fluorinated alkenyl chains in EINECS 91081-09-3 and 92129-34-5 vary between C8-14, whereas this compound might feature shorter or branched chains, impacting hydrophobicity and environmental persistence.

Halogenated Heterocyclic Compounds

Comparison Table :

Functional Analogues

Surfactants and Fluorinated Compounds

Compounds like EINECS 25935-14-2 (1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium iodide) serve as functional analogues due to their surfactant properties and fluorinated chains .

Comparison Highlights :

- Applications : Fluorinated surfactants are used in firefighting foams and coatings, while this compound might find use in less specialized industrial applications.

Physicochemical Space Analysis

describes a comparative approach using calculated properties (e.g., log P, water solubility) to map the "physicochemical space" of EINECS compounds. For example, ERGO reference substances were shown to overlap significantly with EINECS compounds in bioavailability-related properties . Applying this methodology:

- Bioavailability : this compound likely falls within the mid-range of EINECS compounds, with moderate log P (1–3) and solubility (-2 to -4 Log S).

Research Findings and Regulatory Considerations

- Regulatory Status : this compound is pre-registered under REACH, exempting it from mandatory authorization unless classified as hazardous. In contrast, newer fluorinated analogues face stricter regulations due to PFAS concerns .

- Synthetic Accessibility : Compared to complex fluorinated surfactants (), this compound may have higher synthetic accessibility scores (e.g., >3.0), enabling cost-effective production .

- Environmental Impact : Unlike perfluorinated compounds, this compound may degrade more readily under aerobic conditions, reducing long-term ecological risks .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural identity of Einecs 285-863-3?

Answer:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation. Ensure baseline separation in chromatograms to detect impurities, and cross-validate NMR peaks with reference spectra from peer-reviewed databases. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised. Document instrument parameters (e.g., column type, solvent gradients) and calibration standards to enable replication .

Advanced: How can researchers design experiments to optimize the synthesis of this compound while minimizing by-product formation?

Answer:

Employ a Design of Experiments (DoE) framework, such as factorial design or response surface methodology, to systematically vary reaction parameters (temperature, catalyst loading, solvent ratios). Use gas chromatography (GC) or HPLC to quantify yield and by-products. Advanced approaches include in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Statistical tools like ANOVA can identify significant variables, enabling iterative refinement of reaction conditions .

Basic: What steps are critical for ensuring the reproducibility of this compound synthesis across laboratories?

Answer:

Provide granular procedural details, including batch-specific reagent purity, equipment calibration records (e.g., temperature accuracy in reactors), and environmental controls (humidity, inert atmosphere). Publish raw spectral data (NMR, IR) in supplementary materials and use International Union of Pure and Applied Chemistry (IUPAC) nomenclature for consistency. Collaborative round-robin testing across institutions can validate protocols .

Advanced: What methodologies are effective in resolving contradictions between published data on this compound’s physicochemical properties?

Answer:

Conduct a meta-analysis of existing studies to identify methodological discrepancies (e.g., solvent polarity in solubility tests). Replicate conflicting experiments under strictly controlled conditions, using standardized reference materials. Apply multivariate statistical models to isolate confounding variables. For thermodynamic properties, differential scanning calorimetry (DSC) with controlled heating rates can resolve inconsistencies in melting point data .

Basic: How should researchers document experimental procedures for this compound to facilitate peer validation?

Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections: report catalyst sources (vendor, purity), reaction stoichiometry, and purification steps (e.g., recrystallization solvents). Use SI units and provide uncertainty estimates for measurements (e.g., ±0.1°C for temperature). Raw data, including failed experiments, should be archived in repositories like Zenodo .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

Answer:

Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For heterogeneous datasets, mixed-effects models account for inter-experimental variability. Use software like R/Bioconductor or GraphPad Prism for bootstrap confidence intervals. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality .

Basic: What ethical considerations are paramount when designing in vitro studies involving this compound?

Answer:

Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., informed consent for human-derived lines). Disclose potential conflicts of interest, such as funding from entities with commercial stakes. For animal cell lines, follow ARRIVE guidelines to ensure humane treatment and minimize sample size via power analysis .

Advanced: How can computational modeling be integrated with experimental data to predict this compound’s environmental impact?

Answer:

Combine quantitative structure-activity relationship (QSAR) models with experimental biodegradation data to estimate persistence and toxicity. Molecular dynamics simulations can predict binding affinities to biological targets (e.g., enzymes). Validate predictions using high-throughput ecotoxicity assays and cross-reference with the EPA’s ECOTOX Knowledgebase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.